molecular formula C16H17I3N2O2 B12901303 2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-80-6

2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12901303
CAS No.: 82559-80-6
M. Wt: 650.03 g/mol
InChI Key: KZEAIOXEMLXJSF-UHFFFAOYSA-N
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Description

2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with three iodine atoms and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Iodination of Benzamide: The benzamide core is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

    Coupling Reaction: The isoxazole ring is then coupled to the iodinated benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used as a probe to study the function of isoxazole-containing molecules in biological systems.

    Industrial Applications: It can be used in the synthesis of more complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.

    Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triiodobenzamide: Similar structure but lacks the isoxazole ring.

    N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide: Similar structure but lacks the iodine substitutions.

Uniqueness

2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to the presence of both the isoxazole ring and the tri-iodinated benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

82559-80-6

Molecular Formula

C16H17I3N2O2

Molecular Weight

650.03 g/mol

IUPAC Name

2,3,5-triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H17I3N2O2/c1-4-16(3,5-2)12-8-13(23-21-12)20-15(22)10-6-9(17)7-11(18)14(10)19/h6-8H,4-5H2,1-3H3,(H,20,22)

InChI Key

KZEAIOXEMLXJSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I

Origin of Product

United States

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